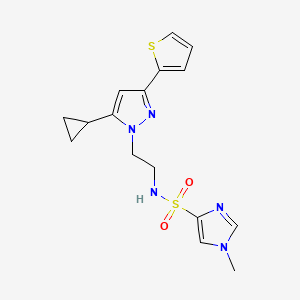

N-(2-(5-环丙基-3-(噻吩-2-基)-1H-吡唑-1-基)乙基)-1-甲基-1H-咪唑-4-磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of novel heterocyclic compounds containing a sulfonamido moiety has been explored with the aim of developing new antibacterial agents. In one study, a precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate was reacted with various active methylene compounds to produce derivatives such as pyran, pyridine, and pyridazine. Additionally, the reactivity of this precursor with hydrazine derivatives was investigated, leading to the formation of pyrazole and oxazole derivatives. The treatment of the precursor with urea, thiourea, and guanidine hydrochloride yielded pyrimidine and thiazine derivatives .

Another study focused on the synthesis of pyrazole-3,4-dicarboxamide derivatives bearing the sulfonamide moiety. The synthesis began with 1-(3-nitrophenyl)-5-phenyl-1H-pyrazole-3,4-dicarboxylic acid, leading to a series of compounds characterized by FT-IR, 1H NMR, 13C NMR, and elemental analysis. These compounds were evaluated for their inhibitory effects on human carbonic anhydrase isoenzymes, with Ki values ranging significantly, indicating varied levels of inhibition .

Molecular Structure Analysis

The molecular structures of the synthesized compounds were characterized using various analytical techniques. In the case of the pyrazole-3,4-dicarboxamide derivatives, FT-IR, 1H NMR, 13C NMR, and elemental analysis were employed to confirm the structures of the molecules. These methods provided detailed information about the molecular framework and the presence of the sulfonamide moiety within the compounds .

Chemical Reactions Analysis

The chemical reactivity of the synthesized compounds was assessed through their interaction with human carbonic anhydrase isoenzymes. The inhibitory effects of the sulfonamide derivatives on the esterase activities of these isoenzymes were studied in vitro. The results showed that the compounds had varying degrees of inhibition, with some exhibiting high inhibitory effects, suggesting potential as carbonic anhydrase inhibitors .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds, particularly their antibacterial activity, were evaluated. Eight of the newly synthesized heterocyclic compounds containing the sulfonamido moiety demonstrated high antibacterial activities, indicating their potential as antibacterial agents. The study of the N-alkylated arylsulfonamides also revealed that modifications to the sulfonamide moiety could lead to selective receptor ligands or multifunctional agents, which could be beneficial for treating complex diseases .

科学研究应用

抗菌应用

已探索了合成包含磺酰胺部分的新型杂环化合物(如所讨论的化合物)作为抗菌剂的潜力。例如,Azab 等人(2013 年)旨在合成适合用作抗菌剂的新型杂环化合物,从而创造出显示出高抗菌活性的衍生物 (Azab、Youssef 和 El-Bordany,2013 年)。类似地,Darwish 等人(2014 年)专注于合成包含磺酰胺部分的新型杂环化合物,该化合物表现出有希望的抗菌性能 (Darwish、Abdel Fattah、Attaby 和 Al-Shayea,2014 年)。

抗癌应用

已评估磺酰胺衍生物(包括与所讨论化合物相似的结构)的抗癌活性。Küçükgüzel 等人(2013 年)合成了塞来昔布衍生物并评估了它们的抗炎、镇痛、抗氧化、抗癌和抗 HCV 活性,显示出作为治疗剂的潜力 (Küçükgüzel 等人,2013 年)。Ghorab 等人(2015 年)合成了一系列磺酰胺衍生物,并测试了它们的体外抗癌活性,确定了活性高于多柔比星的化合物 (Ghorab、Ragab、Heiba、El-Gazzar 和 Zahran,2015 年)。

属性

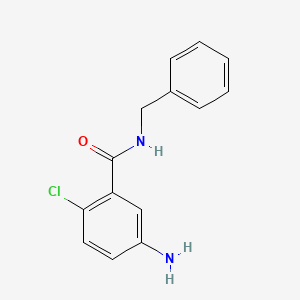

IUPAC Name |

N-[2-(5-cyclopropyl-3-thiophen-2-ylpyrazol-1-yl)ethyl]-1-methylimidazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N5O2S2/c1-20-10-16(17-11-20)25(22,23)18-6-7-21-14(12-4-5-12)9-13(19-21)15-3-2-8-24-15/h2-3,8-12,18H,4-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEILYMQWLPSNHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1)S(=O)(=O)NCCN2C(=CC(=N2)C3=CC=CS3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N5O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(5-cyclopropyl-3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-1-methyl-1H-imidazole-4-sulfonamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-Benzyl-3-[(4-cyano-3-nitropyridin-2-YL)amino]-N-methylpropanamide](/img/structure/B2516567.png)

![N1-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-N2-(3-chloro-4-fluorophenyl)oxalamide](/img/structure/B2516568.png)

![N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2516569.png)

![4-[(1-Methoxypropan-2-yl)oxy]benzaldehyde](/img/structure/B2516570.png)

![3-(phenylsulfonyl)-N-[2-(phenylsulfonyl)ethyl]propanamide](/img/structure/B2516571.png)

![(2E)-3-[4-(benzyloxy)phenyl]-2-cyano-N-(6-methylpyridin-2-yl)prop-2-enamide](/img/structure/B2516574.png)

![N1-(benzo[d]thiazol-2-yl)-N2-(2-ethoxyphenyl)oxalamide](/img/structure/B2516577.png)

![2-(7,8-dimethoxy-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-(3-(ethyl(m-tolyl)amino)propyl)acetamide](/img/structure/B2516580.png)

![ethyl 2-benzamido-3-cyano-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2516581.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-phenoxy-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2516584.png)